molecular formula C10H16O2 B12960763 (Z)-2,7-Dimethyloct-4-ene-3,6-dione

(Z)-2,7-Dimethyloct-4-ene-3,6-dione

Cat. No.: B12960763
M. Wt: 168.23 g/mol
InChI Key: AQPCVFUWAFVTHX-WAYWQWQTSA-N
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Description

(Z)-2,7-Dimethyloct-4-ene-3,6-dione is an α,β-unsaturated diketone with a stereospecific Z-configuration at the C4 double bond. Its molecular formula is C₁₀H₁₄O₂, featuring two methyl groups at positions 2 and 7, and two ketone groups at positions 3 and 4.

Properties

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

IUPAC Name

(Z)-2,7-dimethyloct-4-ene-3,6-dione

InChI

InChI=1S/C10H16O2/c1-7(2)9(11)5-6-10(12)8(3)4/h5-8H,1-4H3/b6-5-

InChI Key

AQPCVFUWAFVTHX-WAYWQWQTSA-N

Isomeric SMILES

CC(C)C(=O)/C=C\C(=O)C(C)C

Canonical SMILES

CC(C)C(=O)C=CC(=O)C(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2,7-Dimethyloct-4-ene-3,6-dione typically involves the use of specific organic reactions that introduce the double bond and ketone functionalities. One common method involves the aldol condensation of suitable precursors, followed by dehydration to form the double bond. The reaction conditions often include the use of bases such as sodium hydroxide or potassium hydroxide, and the reactions are typically carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of (Z)-2,7-Dimethyloct-4-ene-3,6-dione may involve large-scale aldol condensation reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. Additionally, catalysts may be employed to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

(Z)-2,7-Dimethyloct-4-ene-3,6-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone groups to alcohols.

    Substitution: The double bond in the compound can participate in electrophilic addition reactions, leading to substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic addition reactions may involve reagents like hydrogen halides (HX) or halogens (X₂).

Major Products Formed

    Oxidation: Carboxylic acids or diketones.

    Reduction: Alcohols.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

(Z)-2,7-Dimethyloct-4-ene-3,6-dione has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Research into its pharmacological effects could lead to the development of new therapeutic agents.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (Z)-2,7-Dimethyloct-4-ene-3,6-dione exerts its effects depends on its interaction with specific molecular targets. For example, if the compound exhibits antimicrobial activity, it may disrupt bacterial cell membranes or inhibit essential enzymes. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Key Properties:

  • Molecular weight : 166.22 g/mol
  • Boiling point : ~220–225°C (estimated)
  • Solubility: Moderate in polar solvents (e.g., ethanol, acetone) due to ketone functionality.

Comparison with Similar Compounds

To contextualize (Z)-2,7-Dimethyloct-4-ene-3,6-dione , it is essential to compare it with structurally analogous diketones and unsaturated ketones. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Functional Groups Double Bond Configuration Reactivity Notes
(Z)-2,7-Dimethyloct-4-ene-3,6-dione C₁₀H₁₄O₂ Two ketones, conjugated double bond Z-configuration at C4 High reactivity in Diels-Alder reactions
(E)-2,7-Dimethyloct-4-ene-3,6-dione C₁₀H₁₄O₂ Two ketones, conjugated double bond E-configuration at C4 Lower regioselectivity in cycloadditions
2,6-Dimethylcyclohex-1-ene-3,5-dione C₈H₁₀O₂ Cyclic diketone, non-conjugated N/A Stable but less reactive in Michael additions
4-Methylpent-3-ene-2,5-dione C₆H₈O₂ Linear diketone, conjugated double bond Trans-configuration Prone to keto-enol tautomerism

Key Findings:

Stereochemical Impact : The Z-isomer exhibits higher regioselectivity in Diels-Alder reactions compared to the E-isomer due to steric and electronic effects .

Conjugation Effects: Conjugated diketones (e.g., (Z)-2,7-Dimethyloct-4-ene-3,6-dione) show enhanced electrophilicity at the α,β-unsaturated carbonyl compared to non-conjugated analogs like 2,6-dimethylcyclohex-1-ene-3,5-dione .

Thermal Stability : Linear diketones with conjugated systems (e.g., 4-methylpent-3-ene-2,5-dione) are less thermally stable than branched analogs due to increased resonance strain .

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